molecular formula C22H24N2O4S2 B2766534 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 898452-00-1

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2766534
M. Wt: 444.56
InChI Key: ZEHWZVFNEZCSRA-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide, also known as CUDC-907, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of hematological malignancies and solid tumors.

Scientific Research Applications

Antitubercular Potential

  • Antitubercular Agent Docking Study : A derivative of the compound showed potential as an antitubercular agent. It was docked against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting inhibitory action against tuberculosis (Purushotham & Poojary, 2018).

Anticancer Activity

  • Cell-Based Antitumor Screening : Compounds from sulfonamide-focused libraries, including derivatives similar to the specified compound, have been evaluated for anticancer activity. Two derivatives showed promise as cell cycle inhibitors and have progressed to clinical trials (Owa et al., 2002).
  • Small Molecule Hypoxia Inducible Factor-1 Pathway Inhibitor : A related compound has been identified as a novel small molecule inhibitor of the HIF-1 pathway, antagonizing tumor growth in animal models of cancer (Mun et al., 2012).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibitors : Novel indole derivatives with a sulfamoylphenyl moiety exhibited strong inhibition of human carbonic anhydrases, an enzyme family with therapeutic relevance (Eraslan-Elma et al., 2022).

DNA Interaction and Antiproliferative Activity

  • DNA Binding and Cleavage : Copper(II)-sulfonamide complexes with derivatives of the compound demonstrated significant binding to calf thymus DNA and showed DNA cleavage activity. They also exhibited antiproliferative activity in human tumor cells (González-Álvarez et al., 2013).

Computational Studies

  • Structural and Electronic Properties : A study focused on the structural and electronic properties of a newly synthesized sulfonamide molecule, providing insights into its potential interactions and reactivity (Murthy et al., 2018).

Pharmacology of Sulfonamide Derivatives

  • In Vivo Anti-Pancreatic Cancer Activities : KCN1, a related compound, demonstrated significant in vitro and in vivo anti-cancer activity against pancreatic cancer. It also showed good pharmacological stability and tissue distribution (Wang et al., 2012).

Miscellaneous Applications

  • Optical Properties Study : Research into the optical properties of functionally substituted derivatives revealed potential applications in fields like fluorescent materials (Bogza et al., 2018).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-27-20-10-9-17(14-21(20)28-2)30(25,26)23-15-19(22-8-5-13-29-22)24-12-11-16-6-3-4-7-18(16)24/h3-10,13-14,19,23H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHWZVFNEZCSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

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